1-Adamantyl isocyanate
Overview
Description
1-Adamantyl isocyanate is an organic compound with the molecular formula C11H15NO. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. The isocyanate group (-N=C=O) attached to the adamantyl moiety makes this compound highly reactive and useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Adamantyl isocyanate can be synthesized through a one-step preparation method involving the Curtius reaction. This reaction starts with adamantanecarboxylic acid, which is converted to its acid chloride intermediate. The acid chloride is then treated with sodium azide in boiling toluene, leading to the formation of the isocyanate . The overall yield of this method ranges from 83% to 94% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Curtius reaction remains a viable approach for large-scale synthesis due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
1-Adamantyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form ureas and with alcohols to form carbamates.
Addition Reactions: It can react with thiols to form thiocarbamates.
Common Reagents and Conditions
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React to form carbamates, typically requiring a catalyst or base.
Thiol Compounds: React to form thiocarbamates, often under basic conditions.
Major Products
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Thiocarbamates: Formed from reactions with thiols.
Scientific Research Applications
1-Adamantyl isocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-adamantyl isocyanate involves its highly reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function. In the case of enzyme inhibition, this compound can form stable urea derivatives that inhibit enzyme activity by binding to the active site .
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl isothiocyanate: Similar in structure but contains a thiocyanate group (-N=C=S) instead of an isocyanate group.
1-Adamantylamine: Contains an amine group (-NH2) instead of an isocyanate group.
1-Adamantanecarbonyl chloride: Contains a carbonyl chloride group (-COCl) instead of an isocyanate group.
Uniqueness
1-Adamantyl isocyanate is unique due to its isocyanate group, which imparts high reactivity and versatility in forming various derivatives. This makes it particularly valuable in the synthesis of complex molecules and advanced materials .
Properties
IUPAC Name |
1-isocyanatoadamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-7-12-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHCPGFCIQDXGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366127 | |
Record name | 1-isocyanatoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4411-25-0 | |
Record name | 1-isocyanatoadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Adamantyl Isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 1-adamantyl isocyanate in materials science?
A1: this compound plays a crucial role in synthesizing stable nanoparticle vesicles. [] These vesicles are created through the self-assembly of silica nanoparticles modified with adamantyl and cyclodextrin groups. [] The adamantyl group specifically interacts with cyclodextrin via host-guest interactions, driving the formation of these unique structures. [] These nanoparticle vesicles hold potential for applications in chemical storage and transport due to their stability and hollow structure. []
Q2: How does the structure of this compound influence its rotational diffusion in solution?
A2: this compound exhibits axially symmetric rotational diffusion in methylene chloride solution, contrasting with the isotropic rotational diffusion of the more symmetrical adamantane molecule. [] This difference arises from the presence of the isocyanate group (-N=C=O) in this compound, which disrupts the spherical symmetry and introduces anisotropy in its rotational motion. []
Q3: Can this compound be used to modify natural polymers for biomedical applications?
A3: Yes, this compound can modify guar gum, a natural polysaccharide. [] Reacting guar gum with this compound yields Guar-ADI, which can form hydrogels via host-guest interactions with poly-β-cyclodextrin. [] These hydrogels show promise for drug delivery and as scaffolds for bone cell growth, highlighting their potential in biomedical applications. []
Q4: Are there any known catalytic reactions involving this compound?
A4: While this compound itself is not typically used as a catalyst, its formation from 1-adamantyl azide can be catalyzed by [Cr(CO)3Cp]2. [] This reaction proceeds under an argon atmosphere and involves the formation of several intermediates, including a proposed radical species •Cr(CO)2(O═C═NAd)Cp. [] Notably, this catalytic cycle can achieve approximately five turnovers under a CO atmosphere. []
Q5: How does this compound react with pentaphenylborole?
A5: this compound reacts with pentaphenylborole through a ring expansion reaction, inserting the C-N moiety into the borole ring. [] This insertion ultimately results in a seven-membered BNC5 heterocycle. [] The reaction is believed to proceed through the coordination of the nitrogen atom of the isocyanate group to the boron atom in pentaphenylborole, followed by ring expansion. [] This reaction highlights the potential of this compound in constructing novel boron-containing heterocycles. []
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